Sub‑Picomolar Binding Affinity for FlAsH Biarsenical Dye Versus Generic Cysteine‑Rich Peptides
The CCPGCC tetracysteine motif binds the biarsenical dye FlAsH with a dissociation constant (Kd) of approximately 4 × 10⁻¹¹ M (40 pM), as determined by fluorescence polarization titration [1]. This affinity is orders of magnitude higher than that of unstructured cysteine‑rich sequences (e.g., a simple Cys₄ peptide), which exhibit Kd values in the micromolar range or display no saturable binding [2]. The precise Pro‑Gly spacing in CCPGCC pre‑organizes the four thiols into a tetrahedral geometry that perfectly matches the arsenic–arsenic distance in FlAsH, a feature absent in alternative tags such as the KA‑tag (CCKACC), which was deliberately engineered to be orthogonal and therefore cannot bind FlAsH with comparable affinity [3].
| Evidence Dimension | Dissociation constant (Kd) for FlAsH binding |
|---|---|
| Target Compound Data | CCPGCC: Kd ≈ 4 × 10⁻¹¹ M (40 pM) |
| Comparator Or Baseline | Unstructured Cys₄ peptide: Kd > 10⁻⁶ M (no saturable binding observed); KA‑tag (CCKACC): no specific FlAsH binding |
| Quantified Difference | >10,000‑fold higher affinity than unstructured cysteine peptides; orthogonal binding absent in KA‑tag |
| Conditions | Fluorescence polarization assay in aqueous buffer (pH 7.4, 25 °C) |
Why This Matters
Procuring the exact CCPGCC sequence ensures the highest achievable labeling efficiency and signal‑to‑noise ratio in live‑cell imaging experiments, directly reducing material waste and experimental failure rates.
- [1] Griffin, B. A., Adams, S. R., & Tsien, R. Y. (1998). Specific covalent labeling of recombinant protein molecules inside live cells. Science, 281(5374), 269–272. View Source
- [2] Adams, S. R., Campbell, R. E., Gross, L. A., Martin, B. R., Walkup, G. K., Yao, Y., & Tsien, R. Y. (2002). New biarsenical ligands and tetracysteine motifs for protein labeling in vitro and in vivo: synthesis and biological applications. Journal of the American Chemical Society, 124(21), 6063–6076. View Source
- [3] Martin, B. R., Giepmans, B. N. G., Adams, S. R., & Tsien, R. Y. (2005). Mammalian cell‑based optimization of the biarsenical‑binding tetracysteine motif for improved fluorescence and binding affinity. Nature Biotechnology, 23(10), 1308–1314. View Source
